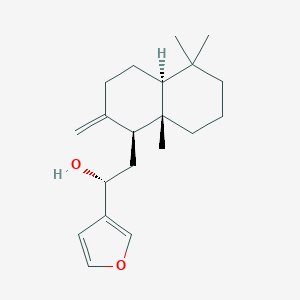

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene

Descripción general

Descripción

Diclofop es un herbicida selectivo de postemergencia que se utiliza principalmente para controlar las malezas anuales de gramíneas en varios cultivos, como el trigo, la cebada y el centeno . Diclofop pertenece al grupo de herbicidas ariloxifenoxipropanoato y es conocido por su efectividad contra la avena silvestre y otras gramíneas anuales .

Métodos De Preparación

El diclofop-metilo se sintetiza a través de un proceso de varios pasos que implica la esterificación del ácido diclofop. La ruta sintética suele incluir los siguientes pasos:

Síntesis de ácido diclofop: El ácido diclofop se sintetiza haciendo reaccionar 2,4-diclorofenol con ácido 4-clorofenoxiacético en presencia de una base como el hidróxido de sodio.

Esterificación: El ácido diclofop se esterifica entonces con metanol en presencia de un catalizador como el ácido sulfúrico para formar diclofop-metilo.

Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El proceso se controla cuidadosamente para garantizar la calidad y la consistencia del producto final .

3. Análisis de las reacciones químicas

El diclofop experimenta diversas reacciones químicas, entre las que se incluyen:

Hidrólisis: El diclofop-metilo se hidroliza rápidamente a ácido diclofop en el suelo y en el agua.

Sustitución: El diclofop puede participar en reacciones de sustitución, especialmente las que afectan a sus grupos fenoxilo.

Los reactivos comunes utilizados en estas reacciones incluyen el agua para la hidrólisis, el peróxido de hidrógeno para la oxidación y varios nucleófilos para las reacciones de sustitución. Los principales productos que se forman a partir de estas reacciones incluyen el ácido diclofop y sus derivados .

4. Aplicaciones de la investigación científica

El diclofop tiene varias aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Diclofop undergoes various chemical reactions, including:

Hydrolysis: Diclofop-methyl is rapidly hydrolyzed to diclofop acid in soil and water.

Oxidation: Diclofop can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: Diclofop can participate in substitution reactions, especially involving its phenoxy groups.

Common reagents used in these reactions include water for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include diclofop acid and its derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structure : The compound features a unique labdane skeleton with an epoxy group at positions 15 and 16 and a hydroxyl group at position 12.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It modulates key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

-

Cancer Research

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote the activation of caspases, essential for programmed cell death.

-

Neuroprotective Properties

- Research suggests that this compound may have neuroprotective effects by modulating neuronal signaling pathways and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various concentrations of this compound against common pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- In vitro experiments using macrophage cell lines showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its utility in developing therapies for inflammatory diseases.

-

Cancer Cell Line Analysis

- Research involving human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

Mecanismo De Acción

El diclofop ejerce sus efectos herbicidas inhibiendo la acetil-CoA carboxilasa (ACCase), una enzima crucial para la biosíntesis de ácidos grasos en las plantas . Esta inhibición altera la producción de ácidos grasos esenciales, lo que lleva a la muerte de las malezas de gramíneas susceptibles. El objetivo molecular del diclofop es la enzima ACCase, y la vía implicada es la vía de la biosíntesis de ácidos grasos .

Comparación Con Compuestos Similares

El diclofop pertenece al grupo de herbicidas ariloxifenoxipropanoato, que incluye otros compuestos como el fenoxaprop, el fluazifop y el quizalofop . En comparación con estos compuestos similares, el diclofop es único por su actividad específica contra la avena silvestre y su hidrólisis relativamente rápida a ácido diclofop en el medio ambiente . Esta rápida hidrólisis hace que el diclofop sea menos persistente en el medio ambiente en comparación con otros herbicidas del mismo grupo .

Compuestos similares

Fenoxaprop: Otro herbicida ariloxifenoxipropanoato utilizado para controlar las malezas de gramíneas.

Fluazifop: Conocido por su efectividad contra una amplia gama de malezas de gramíneas.

Quizalofop: Utilizado para el control de postemergencia de las malezas de gramíneas anuales y perennes.

Actividad Biológica

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, a labdane-type diterpene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an epoxy group and a hydroxyl functional group, contributing to its diverse biological properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structural Characteristics :

- Contains an epoxy group at positions 15 and 16.

- Hydroxyl group at position 12R.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 302.45 g/mol |

| CAS Number | 61597-55-5 |

Antimicrobial Activity

Research has indicated that labdane-type diterpenes exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that labdane-type diterpenes, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against antibiotic-resistant strains.

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) in Food Chemistry evaluated the antioxidant properties of various labdane derivatives. The study concluded that this compound showed superior radical scavenging activity compared to other tested compounds.

- Cytotoxicity Study : A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Propiedades

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.